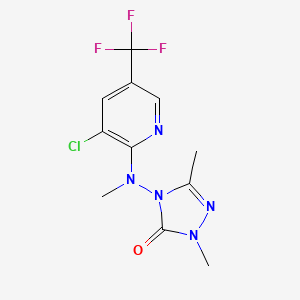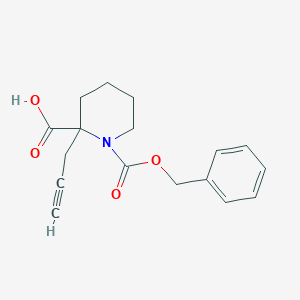 3-Chlor-5-(trifluormethyl)-2-pyridinylamino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-on CAS No. 860786-16-9"
>
3-Chlor-5-(trifluormethyl)-2-pyridinylamino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-on CAS No. 860786-16-9"
>
4-[3-Chlor-5-(trifluormethyl)-2-pyridinylamino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C11H11ClF3N5O and its molecular weight is 321.69. The purity is usually 95%.
BenchChem offers high-quality 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine (TFMPs), zu denen auch Ihre Verbindung gehört, sind ein wichtiges strukturelles Motiv in aktiven agrochemischen Wirkstoffen . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die die TFMP-Gruppierung enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Ein Rückblick auf von der FDA zugelassene Medikamente, die in den letzten 20 Jahren eine Trifluormethylgruppe enthalten, zeigt, dass die meisten dieser Verbindungen zahlreiche pharmakologische Aktivitäten aufweisen .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die die TFMP-Gruppierung enthalten, die Marktzulassung erhalten . Diese Produkte nutzen wahrscheinlich die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridinmoleküls .
Synthese von Pflanzenschutzprodukten
Unter den TFMP-Derivaten ist 2,3-Dichlor-5-(trifluormethyl)-pyridin (2,3,5-DCTF), das als chemisches Zwischenprodukt für die Synthese verschiedener Pflanzenschutzprodukte verwendet wird, sehr gefragt . Es wurden verschiedene Methoden zur Synthese von 2,3,5-DCTF beschrieben .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien, einschließlich TFMP-Derivaten, wird zu einem immer wichtigeren Forschungsthema . Mehr als 50 % der in den letzten zwei Jahrzehnten eingeführten Pestizide sind fluoriert .
Zukünftige Anwendungen
Angesichts der einzigartigen Eigenschaften von TFMP-Derivaten wird erwartet, dass in Zukunft viele neue Anwendungen entdeckt werden . Die biologischen Aktivitäten von TFMP-Derivaten werden vermutlich auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridinmoleküls zurückzuführen sein .
Eigenschaften
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N5O/c1-6-17-18(2)10(21)20(6)19(3)9-8(12)4-7(5-16-9)11(13,14)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNJJOKKZWEXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2538738.png)
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2538740.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2538742.png)
![ethyl 4-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate](/img/structure/B2538743.png)

![2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2538745.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2538746.png)





![14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2538760.png)
![4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
